4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chloro-nitrophenyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the chloro-nitrophenyl group: This step involves the coupling of the brominated pyrazole with 2-chloro-4-nitroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxamide
- 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylate
- 4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-BROMO-N~3~-(2-CHLORO-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and chloro-nitrophenyl groups contribute to its reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C11H8BrClN4O3 |
---|---|
Molecular Weight |
359.56g/mol |
IUPAC Name |
4-bromo-N-(2-chloro-4-nitrophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8BrClN4O3/c1-16-5-7(12)10(15-16)11(18)14-9-3-2-6(17(19)20)4-8(9)13/h2-5H,1H3,(H,14,18) |
InChI Key |
ZXBVZXOKSJLPKZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.